REACTION_CXSMILES
|
BrC1C(OC)=C(Br)C=C(F)C=1N(C/C=C\C(OCC)=O)C(=O)C.[OH-].[Na+].[OH-].[K+].[CH2:28]([N:30]1[C:38]2[C:33](=[C:34]([OH:40])[CH:35]=[C:36]([F:39])[CH:37]=2)[C:32]([CH2:41][C:42]([O:44]C)=[O:43])=[CH:31]1)[CH3:29]>>[CH2:28]([N:30]1[C:38]2[C:33](=[C:34]([OH:40])[CH:35]=[C:36]([F:39])[CH:37]=2)[C:32]([CH2:41][C:42]([OH:44])=[O:43])=[CH:31]1)[CH3:29] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1OC)Br)F)N(C(C)=O)C\C=C/C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
compound 11-2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C=C(C2=C(C=C(C=C12)F)O)CC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C2=C(C=C(C=C12)F)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |